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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the enantiomers of C75, a well-known

fatty acid synthase (FAS) inhibitor, and their distinct effects on Carnitine Palmitoyltransferase 1

(CPT1), the rate-limiting enzyme in fatty acid oxidation. While racemic C75 has been studied

for its metabolic effects, emerging evidence highlights a significant stereoselectivity in the

actions of its enantiomers, with important implications for therapeutic development in oncology

and metabolic diseases.

Stereoselective Actions of C75 Enantiomers
C75 is a synthetic α-methylene-γ-butyrolactone that exists as a racemic mixture of (+)-C75 and

(-)-C75.[1] Research has demonstrated that these enantiomers possess distinct

pharmacological targets and effects.[1][2] The (-)-C75 enantiomer is a potent inhibitor of fatty

acid synthase (FAS) and is associated with cytotoxic effects on tumor cells.[2][3] In contrast,

the (+)-C75 enantiomer is primarily responsible for the anorectic effects observed with racemic

C75, which are mediated through the inhibition of CPT1.[1][2]

It is crucial to note that C75 itself is not a direct inhibitor of CPT1.[4][5] In vivo, C75 is converted

to its coenzyme A thioester, C75-CoA.[4][6][7] It is the (+)-C75-CoA derivative that acts as a

potent inhibitor of CPT1, leading to a decrease in fatty acid oxidation.[1][2] This inhibition of

CPT1 in the hypothalamus is believed to increase the levels of long-chain fatty acyl-CoAs,

which act as satiety signals, thereby reducing food intake.[1][7]
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Quantitative Comparison of C75 and its
Enantiomers
The following table summarizes the differential effects of C75 enantiomers on their respective

targets. While specific IC50 values for the individual enantiomers of C75-CoA on CPT1 are not

readily available in the reviewed literature, data for the racemic mixture and for the enantiomers

on FAS are presented.

Compound Primary Target Active Form IC50
Biological
Effect

(+)-C75 CPT1 (+)-C75-CoA
Not explicitly

reported

Anorexia,

reduction in food

intake and body

weight.[1][2]

(-)-C75 FAS (-)-C75
~35 µM (on PC3

cells)[2]

Cytotoxicity in

tumor cells,

without affecting

food intake.[2][3]

(±)-C75-CoA

(racemic)

CPT1 (L- and M-

isoforms)
(±)-C75-CoA

In the range of

potent inhibitors

like etomoxiryl-

CoA.[4][6]

Potent

competitive

inhibition of

CPT1.[4][6]

Signaling Pathway of CPT1 Inhibition by (+)-C75
The metabolic activation of (+)-C75 to (+)-C75-CoA and its subsequent inhibition of CPT1 at

the outer mitochondrial membrane is a key pathway for its anorectic effects. This pathway

ultimately leads to an accumulation of cytosolic long-chain fatty acyl-CoAs, which are believed

to act as signaling molecules to reduce food intake.
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Caption: Metabolic activation of (+)-C75 and its inhibitory effect on CPT1.

Experimental Protocols
CPT1 Inhibition Assay (Forward Radioisotope Assay)
This protocol is a standard method for determining CPT1 activity and its inhibition by

compounds like (+)-C75-CoA. The assay measures the rate of formation of radiolabeled

acylcarnitine from radiolabeled L-carnitine and a long-chain fatty acyl-CoA substrate.

1. Materials:

Isolated mitochondria or cell/tissue homogenates containing CPT1

(+)-C75-CoA (test inhibitor)

Palmitoyl-CoA (or other long-chain acyl-CoA substrate)

L-[³H]carnitine or L-[¹⁴C]carnitine (radiolabeled substrate)
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Bovine Serum Albumin (BSA), fatty acid-free

Reaction Buffer (e.g., 70 mM sucrose, 80 mM KCl, 5 mM HEPES-KOH pH 7.2, 1 mM EGTA)

Stop Solution (e.g., 1 M HCl or 6% perchloric acid)

Butanol (for extraction)

Scintillation cocktail and counter

2. Procedure:

Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., liver, muscle) or cultured

cells using differential centrifugation.

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer,

BSA, and palmitoyl-CoA.

Inhibitor Addition: Add varying concentrations of (+)-C75-CoA or a vehicle control to the

reaction tubes.

Pre-incubation: Add the isolated mitochondria to the reaction mixture and pre-incubate for a

short period (e.g., 2-5 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

Reaction Initiation: Start the reaction by adding the radiolabeled L-carnitine.

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 5-10 minutes), ensuring

the reaction is in the linear range.

Reaction Termination: Stop the reaction by adding the ice-cold stop solution.

Extraction: Add butanol to the tubes to extract the radiolabeled palmitoylcarnitine product.

Vortex vigorously and centrifuge to separate the aqueous and organic phases.

Radioactivity Measurement: Transfer an aliquot of the butanol (upper) phase to a scintillation

vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the rate of palmitoylcarnitine formation (nmol/min/mg protein). Plot

the percentage of inhibition against the logarithm of the inhibitor concentration to determine

the IC50 value.

Experimental Workflow for CPT1 Inhibition Assay
The following diagram illustrates the general workflow for assessing the inhibitory potential of a

compound on CPT1 activity.
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Caption: General workflow for a CPT1 inhibition assay.

Conclusion
The enantiomers of C75 exhibit clear stereoselectivity in their biological targets and effects.

While (-)-C75 is a direct inhibitor of FAS, (+)-C75 acts as a pro-drug that, upon conversion to

(+)-C75-CoA, potently inhibits CPT1. This differential activity presents an opportunity to

develop more specific therapeutic agents for cancer (targeting FAS with (-)-C75) and obesity or

related metabolic disorders (targeting CPT1 with (+)-C75) with potentially fewer off-target

effects. Further research is warranted to elucidate the precise quantitative inhibitory potency of

the individual C75-CoA enantiomers on different CPT1 isoforms to fully realize their therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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